2-methoxy-5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
2-Methoxy-5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a benzene-sulfonamide core substituted with methoxy and methyl groups at the 2- and 5-positions, respectively. The molecule is further functionalized with a pyridazine ring linked to a morpholine moiety via a phenyl spacer. The sulfonamide group is a hallmark of bioactive molecules, often contributing to hydrogen-bonding interactions with biological targets, while the pyridazine-morpholine segment may enhance solubility or modulate electronic properties .
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-16-3-9-20(29-2)21(15-16)31(27,28)25-18-6-4-17(5-7-18)19-8-10-22(24-23-19)26-11-13-30-14-12-26/h3-10,15,25H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPNQUOYMBTSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-methoxy-5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The morpholine and pyridazine rings may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized into two groups: simple sulfonamides and morpholine-containing heterocycles . Key comparisons are summarized below:
Key Observations:
- Sulfonamide Core: The target compound shares the sulfonamide group with N-(4-Methoxyphenyl)benzenesulfonamide, a simpler analog studied for bioactivity .
- Morpholine Role: Both the target compound and vebreltinib incorporate morpholine, a moiety known to improve solubility and pharmacokinetic properties. However, vebreltinib’s pyrrolopyrimidine core targets tyrosine kinases, whereas the target compound’s pyridazine-sulfonamide system may interact with distinct enzyme classes (e.g., carbonic anhydrases or kinases) .
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound is unavailable, inferences can be drawn from structural analogs:
- Solubility : The morpholine group in both the target compound and vebreltinib likely enhances water solubility compared to simpler sulfonamides like N-(4-Methoxyphenyl)benzenesulfonamide.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows sulfonamide coupling strategies, as seen in N-(4-Methoxyphenyl)benzenesulfonamide , with additional steps to introduce the pyridazine-morpholine unit.
- Crystallographic Analysis : Structural determination of such compounds often employs SHELX software (e.g., SHELXL for refinement), as widely used in small-molecule crystallography .
- Therapeutic Potential: While vebreltinib exemplifies morpholine’s role in kinase inhibition , the target compound’s unique sulfonamide-heterocycle hybrid could expand its applicability to underexplored targets.
Biological Activity
The compound 2-methoxy-5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic molecule that has garnered attention in recent pharmacological studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that may contribute to its biological activity:
- Methoxy Group : Enhances solubility and bioavailability.
- Methyl Group : May influence the compound's lipophilicity.
- Morpholine Ring : Known for its role in enhancing pharmacological properties.
- Pyridazine Moiety : Often associated with various biological activities, including antimicrobial and anticancer effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may induce apoptosis in cancer cell lines. For instance, a study on related benzenesulfonamide compounds demonstrated significant apoptosis induction in MDA-MB-231 breast cancer cells, which could suggest similar mechanisms for our compound .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | Apoptosis induction |
| Related Compound 4e | MDA-MB-231 | 0.18 | Increase in annexin V-FITC positive cells |
Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties. For example, similar compounds have shown inhibitory effects on carbonic anhydrases (CAs), which are critical for tumor growth and metastasis. The selectivity of these compounds for specific CA isoforms could provide insights into their therapeutic potential .
Antimicrobial Activity
Preliminary evaluations indicate that the compound might possess antimicrobial properties. Compounds with similar structures have been reported to inhibit bacterial growth by targeting essential metabolic pathways. This suggests that our compound could be evaluated for its potential as an antibacterial agent.
Case Study 1: Apoptosis Induction
In a comparative study, related compounds were tested against various cancer cell lines. The results showed that the compound significantly increased the percentage of apoptotic cells compared to controls, indicating a strong potential for therapeutic application in oncology.
Case Study 2: Enzyme Inhibition Profile
A series of benzenesulfonamides were synthesized and tested for their inhibitory activity against carbonic anhydrases. The findings revealed that some derivatives exhibited high selectivity for CA IX over CA II, which is crucial for developing targeted cancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
